3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid
Description
3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid is a sulfonamide derivative featuring a substituted benzene ring and a butanoic acid side chain. The benzene ring contains a bromine atom at position 2 and a methyl group at position 4, while the sulfonamido (-SO₂NH-) group bridges the aromatic ring to the third carbon of the butanoic acid chain.
Properties
Molecular Formula |
C11H14BrNO4S |
|---|---|
Molecular Weight |
336.20 g/mol |
IUPAC Name |
3-[(2-bromo-4-methylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-7-3-4-10(9(12)5-7)18(16,17)13-8(2)6-11(14)15/h3-5,8,13H,6H2,1-2H3,(H,14,15) |
InChI Key |
LYFLSDBYTQLCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid typically involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with butanoic acid in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Research Implications
- Substituent Effects : Bromine and methyl groups in the target compound may stabilize the aromatic ring via steric and electronic effects, whereas acetyl groups in analogs could promote hydrogen bonding .
- Synthetic Accessibility : Higher costs for brominated compounds (e.g., JPY 30,000/10g for 2-bromo-5-methylbenzoic acid) suggest challenges in large-scale synthesis .
- Biological Activity: Sulfonamides are known protease inhibitors; bromine’s presence might enhance target specificity in drug design .
Biological Activity
Overview of 3-(2-Bromo-4-methylbenzenesulfonamido)butanoic Acid
This compound is a sulfonamide derivative, which typically exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the bromine atom and the sulfonamide group can significantly influence the compound's interactions with biological targets.
Biological Activity
1. Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects. They act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme critical in the synthesis of folate. This inhibition leads to a decrease in nucleic acid synthesis, ultimately hindering bacterial growth.
2. Antifungal Activity
Some sulfonamide derivatives have demonstrated antifungal properties by disrupting the synthesis of essential metabolites in fungal cells. The specific activity can vary based on structural modifications, such as halogen substitutions.
3. Anticancer Potential
Research indicates that certain sulfonamide compounds exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways.
Case Study 1: Antibacterial Efficacy
In a study examining various sulfonamide derivatives, it was found that compounds with electron-withdrawing groups (like bromine) at ortho or para positions on the aromatic ring exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their unsubstituted counterparts.
Case Study 2: Anticancer Activity
Another research effort focused on a series of sulfonamide derivatives, including those with branched alkyl chains similar to butanoic acid. These compounds showed promising results in vitro against several cancer cell lines, suggesting that modifications to the side chain can enhance cytotoxicity.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
